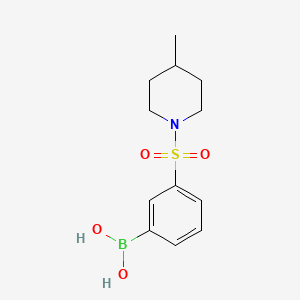
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BNO4S and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and as a drug delivery system. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 273.16 g/mol
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. A study investigating various boronic-imine compounds, including those structurally similar to this compound, found that certain derivatives reduced the viability of prostate cancer cells significantly while sparing healthy cells. Specifically, compounds B5 and B7 decreased cancer cell viability to 33% and 44% at a concentration of 5 µM, compared to 71% and 95% viability in healthy fibroblast cells, respectively .
Table 1: Cytotoxicity of Boronic Compounds on Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Properties
The antimicrobial efficacy of boronic acids has also been explored. In a study assessing the activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, certain boronic compounds demonstrated inhibition zones ranging from 7 to 13 mm. This indicates a promising potential for these compounds in treating bacterial infections .
Antioxidant Activity
Boronic acids have shown antioxidant properties as well. In assays measuring antioxidant capacity using methods such as DPPH and ABTS, several phenyl boronic acid derivatives exhibited activities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). This suggests that this compound could contribute to oxidative stress management in biological systems .
Drug Delivery Applications
Recent advancements have positioned phenylboronic acids as effective platforms for drug delivery systems. A study highlighted the development of a core-shell nanoconstruct utilizing phenylboronic acid for loading chemotherapeutic agents. The system demonstrated high drug loading capabilities and pH-responsive release profiles, which may enhance therapeutic outcomes in cancer treatment .
Table 2: Characteristics of Phenylboronic Acid-Based Drug Delivery Systems
| Feature | Description |
|---|---|
| Loading Capability | High |
| Size | Uniform |
| Stability | Colloidal |
| Release Profile | pH-responsive |
Propriétés
IUPAC Name |
[3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFNPZMWUJEXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















